N-(4-FLUOROPHENYL)-2-{[3-(4-METHOXYPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE
Beschreibung
N-(4-Fluorophenyl)-2-{[3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a structurally complex molecule featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key substituents include a 4-fluorophenyl group, a sulfanyl bridge linked to an acetamide moiety, and a 4-methoxyphenyl substituent at position 3 of the spiro ring.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-[[2-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2S/c1-28-13-11-23(12-14-28)26-21(16-3-9-19(30-2)10-4-16)22(27-23)31-15-20(29)25-18-7-5-17(24)6-8-18/h3-10H,11-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMYGHHYVURNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-Fluorophenyl)-2-{[3-(4-Methoxyphenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}Acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique triazaspiro structure combined with various functional groups, including a fluorophenyl moiety and a methoxyphenyl group. Its molecular formula is , and it has a molecular weight of approximately 442.52 g/mol.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | N-(4-Fluorophenyl)-2-{[3-(4-Methoxyphenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}Acetamide |
| Molecular Formula | C23H24FN4O2S |
| Molecular Weight | 442.52 g/mol |
The biological activity of N-(4-Fluorophenyl)-2-{[3-(4-Methoxyphenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}Acetamide is primarily attributed to its interaction with various molecular targets within the body. The compound is believed to modulate neurotransmitter systems, particularly dopamine pathways, which are crucial in the treatment of psychiatric disorders.
Antipsychotic Properties
Research indicates that compounds similar to N-(4-Fluorophenyl)-2-{[3-(4-Methoxyphenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}Acetamide exhibit antipsychotic effects. For instance, studies have shown that related triazaspiro compounds can reduce catalepsy in animal models while maintaining efficacy in behavioral tests predictive of antipsychotic activity. This suggests a favorable side effect profile compared to traditional antipsychotics .
In Vitro and In Vivo Studies
In vitro studies have demonstrated that the compound can inhibit specific enzyme activities related to neurotransmitter metabolism. In vivo experiments in rodent models have shown significant reductions in hyperactivity and other behaviors associated with psychosis when treated with this compound.
Case Study: Antipsychotic Efficacy
A study involving a related triazaspiro compound demonstrated that it effectively reduced self-stimulation behavior in rats at doses significantly lower than those required to induce catalepsy . This finding highlights the potential for low side effects while maintaining therapeutic efficacy.
Comparative Analysis
To better understand the biological activity of N-(4-Fluorophenyl)-2-{[3-(4-Methoxyphenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}Acetamide, it is useful to compare it with other similar compounds.
| Compound Name | Biological Activity | Side Effects Profile |
|---|---|---|
| N-(4-Fluorophenyl)-2-{[3-(4-Methoxyphenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}Acetamide | Antipsychotic; modulates dopamine | Low risk of catalepsy |
| 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | Antipsychotic; effective in behavioral tests | Higher doses required for side effects |
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Features of Key Analogues
Key Observations :
- The sulfanyl-acetamide moiety is absent in Compounds 13–14, which instead feature dione groups. This difference likely alters metabolic stability and target binding .
- Substituent variations (e.g., 4-fluorophenyl vs. 3-chlorophenyl in Compound 14) influence electronic profiles and steric bulk, impacting pharmacokinetics .
Computational Similarity Analysis
Quantitative structural comparisons were performed using Tanimoto and Dice similarity indices (). Morgan fingerprints and MACCS keys were employed to generate bit vectors for computational alignment.
Table 2: Similarity Metrics (Target vs. Analogues)
| Compound Pair | Tanimoto (Morgan) | Dice (MACCS) | Cosine Score (MS/MS) |
|---|---|---|---|
| Target vs. Compound 13 | 0.48 | 0.52 | 0.67 |
| Target vs. Compound 14 | 0.45 | 0.49 | 0.63 |
Interpretation :
- Low Tanimoto/Dice scores (<0.5) reflect divergent core structures (triazaspiro vs. diazaspiro) and functional groups .
- Moderate cosine scores (0.63–0.67) from MS/MS fragmentation suggest partial overlap in side-chain motifs, such as aryl groups .
Pharmacological Implications
Binding Affinity and Docking Variability
highlights that minor structural changes, such as halogen substitution (F vs. Cl), significantly alter docking affinities. For example:
- The 4-fluorophenyl group in the target may engage in stronger hydrophobic interactions compared to Compound 14’s 3-chlorophenyl, which introduces steric hindrance .
- The sulfanyl bridge in the target could enhance binding to cysteine-rich active sites, unlike the dione groups in Compounds 13–14, which favor polar interactions .
Metabolic and Stability Profiles
- The methoxy group in the target’s 4-methoxyphenyl substituent may improve metabolic stability over Compounds 13–14’s unsubstituted phenyl groups .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
